molecular formula C19H25N5 B3852232 N,N-dimethyl-4-[(E)-3-(4-pyrimidin-2-ylpiperazin-1-yl)prop-1-enyl]aniline

N,N-dimethyl-4-[(E)-3-(4-pyrimidin-2-ylpiperazin-1-yl)prop-1-enyl]aniline

Cat. No.: B3852232
M. Wt: 323.4 g/mol
InChI Key: PTOFDXIDYVBFRR-HWKANZROSA-N
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Description

N,N-dimethyl-4-[(E)-3-(4-pyrimidin-2-ylpiperazin-1-yl)prop-1-enyl]aniline: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-[(E)-3-(4-pyrimidin-2-ylpiperazin-1-yl)prop-1-enyl]aniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-pyrimidin-2-ylpiperazine through the reaction of pyrimidine with piperazine under controlled conditions.

    Alkylation: The piperazine derivative is then alkylated with an appropriate alkyl halide to introduce the prop-1-enyl group.

    Coupling Reaction: The final step involves coupling the alkylated piperazine derivative with N,N-dimethylaniline using a suitable coupling reagent such as palladium catalysts under inert atmosphere conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and piperazine moieties, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the double bond in the prop-1-enyl group, converting it to a single bond and forming a saturated derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products:

    Oxidation Products: N-oxides of the aniline and piperazine moieties.

    Reduction Products: Saturated derivatives of the prop-1-enyl group.

    Substitution Products: Various substituted derivatives of the aromatic ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacology: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.

Industry:

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-[(E)-3-(4-pyrimidin-2-ylpiperazin-1-yl)prop-1-enyl]aniline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access, or it may activate receptors by mimicking the natural ligand.

Comparison with Similar Compounds

  • N,N-dimethyl-4-[(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-1-enyl]aniline
  • N,N-dimethyl-4-[(E)-3-(4-pyrimidin-2-ylmorpholin-1-yl)prop-1-enyl]aniline

Comparison:

  • Structural Differences: The primary differences lie in the heterocyclic ring attached to the prop-1-enyl group. While the target compound features a pyrimidinylpiperazine moiety, similar compounds may have pyridinyl or morpholinyl groups.
  • Chemical Properties: These structural differences can lead to variations in chemical reactivity and stability. For instance, the presence of different heteroatoms (nitrogen, oxygen) can influence the compound’s ability to participate in hydrogen bonding and other interactions.
  • Biological Activity: The variations in structure can also affect the compound’s biological activity, including its affinity for specific molecular targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-3-(4-pyrimidin-2-ylpiperazin-1-yl)prop-1-enyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5/c1-22(2)18-8-6-17(7-9-18)5-3-12-23-13-15-24(16-14-23)19-20-10-4-11-21-19/h3-11H,12-16H2,1-2H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOFDXIDYVBFRR-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CCN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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